REACTION_CXSMILES
|
[CH2:1]([CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].C(N(CC)CC)C.[Cl-:24].C([O:27][C:28](=O)[CH2:29][CH2:30][C:31](O)=O)C>C1C=CC=CC=1>[ClH:24].[CH2:1]([CH:11]1[CH2:12][CH2:13][N:14]([CH2:31][CH2:30][CH2:29][CH2:28][OH:27])[CH2:15][CH2:16]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:2.3,5.6|
|
Name
|
4-n-decylpiperidine
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)C1CCNCC1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
succinic acid ethylesterchloride
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)OC(CCC(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
ADDITION
|
Details
|
The solution is added to a mixture of 10 grams LAH in 500 ml
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for three hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The reaction complex is decomposed by slow addition of water
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether-benzene solution is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(CCCCCCCCC)C1CCN(CC1)CCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |